A Technical Guide to the Laboratory Applications of Didodecyldimethylammonium Bromide (DDAB)
A Technical Guide to the Laboratory Applications of Didodecyldimethylammonium Bromide (DDAB)
For Researchers, Scientists, and Drug Development Professionals
Didodecyldimethylammonium bromide (DDAB) is a versatile, double-chain cationic surfactant widely employed in diverse laboratory settings. Its unique molecular structure, featuring a positively charged quaternary ammonium head group and two twelve-carbon hydrophobic tails, allows it to self-assemble into complex structures like micelles and bilayers. This property underpins its utility in nanomaterial synthesis, advanced drug delivery systems, and as a potent antimicrobial agent. This guide provides an in-depth overview of the core applications of DDAB, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Nanoparticle Synthesis and Stabilization
DDAB serves as a critical stabilizing and shape-directing agent in the synthesis of various nanoparticles, particularly metallic nanostructures like gold (AuNPs) and silver (AgNPs).[1][2] Its primary role is to form a protective bilayer around the nanoparticle core, preventing aggregation and controlling particle growth.
The cationic nature of the DDAB bilayer imparts a positive surface charge to the nanoparticles, enhancing their stability in aqueous solutions through electrostatic repulsion.[3] This surface functionality also allows for further modification, such as the layer-by-layer self-assembly of negatively charged polymers.[1][4]
Key Functions in Nanoparticle Synthesis:
-
Stabilizing Agent: Prevents agglomeration of newly formed nanoparticles.[1]
-
Capping Agent: Forms a bilayer on the nanoparticle surface, controlling size and conferring a positive charge.[2][3]
-
Template for Hollow Structures: Can be used to create hollow silica vesicles.[5][6]
This protocol describes a common method for synthesizing gold nanoparticles using DDAB as a stabilizing agent, adapted from established procedures.[1][3]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)
-
Didodecyldimethylammonium bromide (DDAB) solution (10 mM)
-
Sodium borohydride (NaBH₄) solution (10 mM, freshly prepared, ice-cold)
-
Ultrapure water
Procedure:
-
In a clean glass flask, add 20 mL of the 10 mM DDAB solution to 80 mL of ultrapure water.
-
Stir the solution vigorously for 15 minutes to ensure homogeneity.
-
While stirring, add 2 mL of 1 mM HAuCl₄ solution. The solution should turn pale yellow.
-
Continue stirring for another 30 minutes to allow for the complexation of gold ions with DDAB.
-
Rapidly inject 1 mL of ice-cold 10 mM NaBH₄ solution into the flask under vigorous stirring.
-
Observe the immediate color change to ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution and zeta potential).
Visualization of Nanoparticle Synthesis Workflow
Caption: Workflow for DDAB-stabilized gold nanoparticle synthesis.
Gene and Drug Delivery Systems
DDAB is a cornerstone cationic lipid for non-viral gene delivery and the formulation of drug-carrying nanoparticles.[7][8] Its ability to form vesicles (liposomes) and to complex with negatively charged molecules like DNA and siRNA makes it an effective transfection agent.[9]
When mixed with helper lipids (e.g., cholesterol) or polymers, DDAB forms stable nanoassemblies that can encapsulate therapeutic payloads.[8][10] The positive charge of these complexes facilitates interaction with and entry into negatively charged cell membranes. Research has shown that DDAB-based vectors can achieve transfection efficiencies comparable to or higher than commercial reagents like Lipofectamine 2000, but at a lower cost.[8][9]
Key Roles in Delivery Systems:
-
Lipoplex Formation: Electrostatic interaction with nucleic acids (DNA, siRNA) to form nanoparticle complexes.[8]
-
Vesicle Component: Forms cationic liposomes that can encapsulate hydrophilic or hydrophobic drugs.[11][12]
-
Endosomal Escape: The positive charge is thought to help disrupt the endosomal membrane after cellular uptake, releasing the therapeutic agent into the cytoplasm.[13]
This protocol outlines the thin-film hydration method for preparing DDAB-containing cationic liposomes.
Materials:
-
Didodecyldimethylammonium bromide (DDAB)
-
Cholesterol (helper lipid)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Plasmid DNA (pDNA) or siRNA
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Dissolve DDAB and cholesterol (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set to ~37°C) under reduced pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydrate the lipid film by adding a specific volume of sterile PBS. Vortex the flask vigorously until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension. Use a bath sonicator for 15-30 minutes or a probe sonicator with short bursts on ice to prevent overheating, until the solution becomes translucent.
-
To form lipoplexes, gently mix the prepared cationic liposome suspension with a solution of pDNA or siRNA at a desired charge ratio (N/P ratio, ratio of nitrogen in DDAB to phosphate in nucleic acid).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
The resulting lipoplexes are ready for addition to cell culture for transfection studies.
Visualization of Lipoplex Formation Workflow
Caption: Workflow for preparing DDAB-based lipoplexes for transfection.
Antimicrobial and Biofilm Control
DDAB is a fourth-generation quaternary ammonium compound (QAC) with potent, broad-spectrum antimicrobial activity.[14] It is effective against bacteria (both Gram-positive and Gram-negative) and enveloped viruses.[15][16] Its mechanism of action involves disrupting the integrity of the cell membrane, leading to leakage of cytoplasmic contents and cell death.
In laboratory settings, DDAB is used as a disinfectant and to study the formation and eradication of biofilms.[17] Studies have shown that DDAB can effectively remove biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[15][17]
Quantitative Antimicrobial Data
The effectiveness of DDAB as a disinfectant is highly dependent on concentration, contact time, temperature, and the presence of organic materials, which can reduce its efficacy.[14][18]
| Target Organism | DDAB Concentration (ppm) | Conditions | Required Contact Time for Inactivation | Reference |
| Salmonella infantis | 125 - 500 | Room Temp, No Organic Load | < 5 seconds | [14] |
| Salmonella infantis | 125 | Room Temp, 5% Organic Load | 1 minute | [14] |
| E. coli | 125 - 500 | Room Temp, No Organic Load | < 5 seconds | [14] |
| E. coli | 125 | Room Temp, 5% Organic Load | 5 minutes | [14] |
| Avian Influenza Virus (AIV) | 125 | Room Temp, No Organic Load | 10 minutes | [14] |
| Avian Influenza Virus (AIV) | 500 | Room Temp, 5% Organic Load | 15 minutes | [14] |
| Avian Influenza Virus (AIV) | 500 | 4°C, No Organic Load | 30 minutes | [14] |
Surfactant and Phase Behavior Studies
As a double-chain cationic surfactant, DDAB is a model compound for studying self-assembly and the physical chemistry of interfaces.[11][19] It readily forms bilayer structures in aqueous solutions, a behavior distinct from single-chain surfactants that typically form micelles.[19] This makes it an ideal candidate for investigating:
-
Vesicle and lamellar phase formation.[11]
-
The interaction of surfactants with surfaces, such as mica.[19]
-
The properties of mixed surfactant (catanionic) systems.[11]
Physicochemical Properties of DDAB
| Property | Value / Description | Significance | Reference |
| Molecular Formula | C₂₆H₅₈NBr | Basic chemical identity | - |
| Appearance | White, hygroscopic powder | Physical state at STP | [2] |
| Phase Transition Temp. | ~16°C (Gel-to-liquid crystalline) | Temperature at which bilayers become fluid | [2] |
| Self-Assembly | Forms bilayers, vesicles, and lamellar phases in water | Key to its function in liposomes and as a stabilizer | [11][19] |
Visualization of DDAB's Functional Logic
Caption: Logical relationships between DDAB's structure and its lab uses.
References
- 1. Didodecyldimethylammonium bromide lipid bilayer-protected gold nanoparticles: synthesis, characterization, and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Didodecyldimethylammonium bromide | 3282-73-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 二十二烷基二甲基溴化铵 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational design of didodecyldimethylammonium bromide-based nanoassemblies for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient DDAB-mediated transfection of Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dioctadecyldimethylammonium bromide/chloride: Monoolein liposomes for nucleic acid delivery [morressier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]
- 13. Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. veterinaryworld.org [veterinaryworld.org]
- 17. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K [pubs.rsc.org]
